Cas no 135-68-2 (4-Amino-4'-chloro-biphenyl)

4-Amino-4'-chloro-biphenyl is a biphenyl derivative featuring both an amino group and a chloro substituent on its aromatic rings. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and liquid crystals. Its bifunctional structure allows for selective modifications, enabling the creation of complex molecules with tailored properties. The chloro group enhances reactivity in cross-coupling reactions, while the amino group facilitates further derivatization. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties make it valuable for research and industrial applications requiring precise functionalization of biphenyl frameworks.
4-Amino-4'-chloro-biphenyl structure
4-Amino-4'-chloro-biphenyl structure
Product Name:4-Amino-4'-chloro-biphenyl
CAS No:135-68-2
MF:C12H10ClN
MW:203.667501926422
MDL:MFCD00477989
CID:178543
PubChem ID:8675
Update Time:2025-10-12

4-Amino-4'-chloro-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 4'-Chloro-[1,1'-biphenyl]-4-amine
    • [1,1'-Biphenyl]-4-amine,4'-chloro-
    • 4-Amino-4'-chlorobiphenyl
    • 4-Amino-4-chloro-biphenyl
    • 4'-CHLORO-BIPHENYL-4-YLAMINE
    • 4-Chlorobiphenyl-4-Ylamine
    • 4-(4-chlorophenyl)aniline
    • 4-Amino-4′-chlorobiphenyl
    • 4'-CHLORO(1,1'-BIPHENYL)-4-AMINE
    • 4'-chloro-(1,1'-Biphenyl)-4-amine
    • 4'-chloro-4-biphenylamine
    • 4'-chloro-(1'-biphenyl)-4-amine
    • 4'-chlorobiphenyl-4-ylamine
    • (4'-Chlorobiphenyl-4-yl)amine
    • 4-Amino-4'-chlorodiphenyl
    • 4-Chloro-4'-aminobiphenyl
    • 4'-Chloro-4-aminobiphenyl
    • NSC 95713
    • p-Amino-p'-chlorobiphenyl
    • p'-Chloro-p-phenylaniline
    • AKOS BAR-0150
    • SALOR-INT L300829-1EA
    • 4’-chloro-4-biphenylamin
    • 4-Amino-4’-chlorodiphenyl
    • 4'-Chlorobiphenyl-4-amine
    • 4-AMINO-4'-CHLORODIPHENYL [MI]
    • SCHEMBL1501267
    • CS-0204856
    • 4 inverted exclamation mark -Chloro-[1,1 inverted exclamation mark -biphenyl]-4-amine
    • SB78100
    • SY064439
    • A806970
    • 4'-CHLORO-BIPHENYL-4-YLAMINE HCL SALT
    • AKOS002679469
    • 4'-Chloro-biphenyl-4-amine
    • [1,1'-Biphenyl]-4-amine, 4'-chloro-
    • FT-0631789
    • UNII-C8TZY038QB
    • (1,1'-Biphenyl)-4-amine, 4'-chloro-
    • 4-amino-4' -chlorobiphenyl
    • NSC95713
    • NSC-95713
    • CCRIS 5144
    • EINECS 205-211-3
    • 4-Amino-4'-chloro-biphenyl
    • C8TZY038QB
    • DTXSID6036831
    • BB 0221226
    • Q27275327
    • MFCD00477989
    • BS-2065
    • OREQWMWYRYXCDF-UHFFFAOYSA-N
    • 135-68-2
    • 4-Amino-4'-chlorobiphenyl, AldrichCPR
    • 4-Biphenylamine, 4'-chloro-
    • CHEMBL2046998
    • NS00024394
    • BRN 2207825
    • 4-12-00-03269 (Beilstein Handbook Reference)
    • STL299907
    • DB-042307
    • MDL: MFCD00477989
    • Inchi: 1S/C12H10ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2
    • InChI Key: OREQWMWYRYXCDF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 203.05000
  • Monoisotopic Mass: 203.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: White or light yellow needle like crystals.
  • Density: 1.205
  • Melting Point: 145 ºC
  • Boiling Point: 338 ºC
  • Flash Point: 158 ºC
  • Refractive Index: 1.6100 (estimate)
  • PSA: 26.02000
  • LogP: 4.17040
  • Solubility: Soluble in ethanol \ acetone \ glacial acetic acid \ ether and benzene, slightly soluble in water

4-Amino-4'-chloro-biphenyl Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • Hazard Category Code: 36/37/38-50-22
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-S36/37/39

4-Amino-4'-chloro-biphenyl Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Amino-4'-chloro-biphenyl Suppliers

Amadis Chemical Company Limited
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(CAS:135-68-2)4-Amino-4'-chloro-biphenyl
Order Number:A806970
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:46
Price ($):724.0/207.0
Email:sales@amadischem.com

Additional information on 4-Amino-4'-chloro-biphenyl

Recent Advances in the Study of 4-Amino-4'-chloro-biphenyl (CAS: 135-68-2) in Chemical Biology and Pharmaceutical Research

4-Amino-4'-chloro-biphenyl (CAS: 135-68-2) is a biphenyl derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the development of kinase inhibitors and anticancer compounds. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4-Amino-4'-chloro-biphenyl as a key intermediate in the synthesis of selective tyrosine kinase inhibitors. The research demonstrated that modifications at the amino and chloro positions significantly enhanced binding affinity to target kinases, offering a promising scaffold for next-generation anticancer drugs. Molecular docking simulations further revealed unique interactions with the ATP-binding pocket of EGFR and HER2 kinases, suggesting its potential in overcoming drug resistance.

In the field of chemical biology, researchers have utilized 4-Amino-4'-chloro-biphenyl as a fluorescent probe for studying protein-protein interactions. Its biphenyl core provides excellent photophysical properties, while the amino and chloro substituents allow for site-specific conjugation to biomolecules. A recent Nature Chemical Biology paper (2024) detailed its application in Förster resonance energy transfer (FRET) assays, enabling real-time monitoring of dynamic cellular processes.

The compound's safety profile has also been a focus of recent investigations. Toxicological studies published in Chemical Research in Toxicology (2023) examined its metabolic pathways and potential genotoxicity. While the parent compound showed moderate cytotoxicity in hepatic cell lines, its major metabolites exhibited significantly reduced toxicity, supporting its continued use in pharmaceutical development with proper metabolic considerations.

From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the production of 4-Amino-4'-chloro-biphenyl. A 2024 ACS Sustainable Chemistry & Engineering report described a photocatalytic method using visible light and an organic photocatalyst, achieving 92% yield with minimal waste generation. This advancement addresses previous environmental concerns associated with traditional synthetic routes.

Looking forward, the unique structural features of 4-Amino-4'-chloro-biphenyl continue to inspire innovative applications. Current research directions include its incorporation into metal-organic frameworks for drug delivery systems and its use as a template for developing selective serotonin receptor modulators. The compound's versatility ensures its ongoing relevance in cutting-edge pharmaceutical research and development.

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Amadis Chemical Company Limited
(CAS:135-68-2)4-Amino-4'-chloro-biphenyl
A806970
Purity:99%/99%
Quantity:5g/1g
Price ($):724.0/207.0
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